molecular formula C7H5FNNaO3 B13916956 Sodium 5-fluoro-4-methyl-2-nitrophenolate

Sodium 5-fluoro-4-methyl-2-nitrophenolate

Cat. No.: B13916956
M. Wt: 193.11 g/mol
InChI Key: JAANUKPOMLDSMA-UHFFFAOYSA-M
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Description

Sodium 5-fluoro-4-methyl-2-nitrophenolate is an organic compound with the molecular formula C7H5FNNaO3 It is a sodium salt derivative of 5-fluoro-4-methyl-2-nitrophenol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 5-fluoro-4-methyl-2-nitrophenolate typically involves the nitration of 5-fluoro-4-methylphenol followed by neutralization with sodium hydroxide. The reaction conditions include:

    Nitration: 5-fluoro-4-methylphenol is dissolved in concentrated sulfuric acid, and a nitrating agent such as nitric acid is added slowly while maintaining a low temperature to control the reaction rate.

    Neutralization: The resulting 5-fluoro-4-methyl-2-nitrophenol is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Nitration: Using industrial reactors to control temperature and reaction rates.

    Purification: The crude product is purified through crystallization or other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Sodium 5-fluoro-4-methyl-2-nitrophenolate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Reduction: 5-fluoro-4-methyl-2-aminophenolate.

    Substitution: Various substituted phenolates depending on the nucleophile used.

    Oxidation: 5-fluoro-4-carboxy-2-nitrophenolate.

Scientific Research Applications

Sodium 5-fluoro-4-methyl-2-nitrophenolate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium 5-fluoro-4-methyl-2-nitrophenolate involves its interaction with specific molecular targets and pathways. For example:

    Reduction Reactions: The nitro group is reduced to an amino group, which can interact with biological molecules.

    Substitution Reactions: The fluorine atom can be replaced by other functional groups, altering the compound’s properties and interactions.

    Oxidation Reactions: The methyl group can be oxidized, leading to the formation of carboxylic acids that can participate in various biochemical pathways.

Comparison with Similar Compounds

Sodium 5-fluoro-4-methyl-2-nitrophenolate can be compared with other similar compounds, such as:

    Sodium 4-nitrophenolate: Lacks the fluorine and methyl groups, resulting in different chemical properties and reactivity.

    Sodium 5-chloro-4-methyl-2-nitrophenolate: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.

    Sodium 5-fluoro-2-nitrophenolate:

Properties

Molecular Formula

C7H5FNNaO3

Molecular Weight

193.11 g/mol

IUPAC Name

sodium;5-fluoro-4-methyl-2-nitrophenolate

InChI

InChI=1S/C7H6FNO3.Na/c1-4-2-6(9(11)12)7(10)3-5(4)8;/h2-3,10H,1H3;/q;+1/p-1

InChI Key

JAANUKPOMLDSMA-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C=C1F)[O-])[N+](=O)[O-].[Na+]

Origin of Product

United States

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